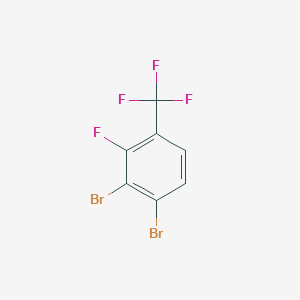

3,4-Dibromo-2-fluorobenzotrifluoride

Description

3,4-Dibromo-2-fluorobenzotrifluoride (C₆HBr₂F(CF₃)) is a halogenated aromatic compound featuring bromine substituents at the 3- and 4-positions, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. Comparisons must therefore rely on structurally analogous brominated and fluorinated benzene derivatives discussed in the literature.

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPQLXJHMDBBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Fluorination

The precursor is usually 2-fluorobenzotrifluoride or a closely related fluorinated benzotrifluoride derivative. Fluorination at position 2 can be achieved by nucleophilic substitution on chlorinated intermediates or direct fluorination of benzotrifluoride derivatives under anhydrous conditions using potassium fluoride in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Bromination Procedures

Example Synthetic Procedure (Adapted and Generalized)

Note: While this example is for a related intermediate (3-bromo-4-fluorobenzaldehyde), similar principles apply for dibromo-fluorobenzotrifluoride derivatives, with adjustments in bromination equivalents and reaction times.

Industrial Scale Considerations

- Continuous flow reactors are employed to maintain consistent temperature and reagent mixing, improving yield and purity.

- Photochemical bromination techniques can be used to enhance selectivity and reduce hazardous waste.

- Solvent-free or green chemistry approaches are explored to minimize environmental impact.

- Reaction parameters such as bromine equivalents, catalyst loading, and temperature are optimized to maximize yield (typically 70–90%) and purity (>98%).

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 2-fluorobenzotrifluoride or precursors |

| Brominating agents | Bromine (Br₂), N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin |

| Catalysts | Iron (Fe), Aluminum chloride (AlCl₃) |

| Solvents | Dichloromethane, chloroform |

| Temperature range | 0–25 °C |

| Reaction time | 1–6 hours |

| Fluorination methods | Potassium fluoride in DMSO, hydrogen fluoride, silicon tetrafluoride |

| Purification | Phase separation, washing, drying, crystallization |

| Yield | Typically 70–90% |

| Purity | >98% after purification |

| Industrial enhancements | Continuous flow reactors, photochemical bromination, solvent-free methods |

Research Findings and Notes

- Ultrasonic irradiation during bromination improves mixing and reaction rates, leading to higher yields and selectivity.

- Maintaining low temperatures during bromination prevents over-bromination and formation of poly-brominated byproducts.

- Use of sodium hypochlorite as a mild oxidant in bromination steps offers a safer alternative to elemental bromine handling.

- Fluorination via diazonium salt intermediates or nucleophilic substitution on chlorinated precursors is well-documented for introducing fluorine at specific positions.

- The presence of trifluoromethyl groups influences the electronic properties of the aromatic ring, affecting regioselectivity in bromination reactions.

- Industrial processes prioritize safety, environmental impact, and scalability, often employing continuous flow and solvent-free technologies.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille reactions to form complex organic molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Cross-Coupling Reactions: Typical reagents include palladium catalysts, arylboronic acids, and organostannanes under inert atmosphere conditions

Major Products Formed:

Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and other complex aromatic structures

Scientific Research Applications

3,4-Dibromo-2-fluorobenzotrifluoride is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology: It is used in the development of bioactive molecules and probes for biological studies.

Medicine: It contributes to the synthesis of potential drug candidates and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzotrifluoride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atoms act as leaving groups, facilitating substitution reactions, while the fluorine and trifluoromethyl groups influence the compound’s electronic properties, enhancing its reactivity in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3,4-dibromo-2-fluorobenzotrifluoride, differing in substituent positions or functional groups:

Table 1: Key Properties of Comparable Compounds

Comparative Analysis

Reactivity and Stability

Halogen Position and Electronic Effects :

- Bromine, being a heavy halogen, increases molecular weight and polarizability compared to fluorine. In 1,4-dibromo-2,3-difluorobenzene (), the electron-withdrawing fluorine atoms at positions 2 and 3 likely deactivate the ring toward electrophilic substitution, while bromine facilitates nucleophilic aromatic substitution. Similar behavior is expected for 3,4-dibromo-2-fluorobenzotrifluoride.

- The trifluoromethyl (-CF₃) group in 3,4-difluorobenzotrifluoride derivatives () strongly withdraws electrons, enhancing thermal stability and resistance to oxidation. This property is critical in high-performance polymer applications.

Steric Considerations :

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () exhibits significant steric hindrance due to bulky phenyl groups, which may reduce reactivity compared to simpler bromofluorobenzenes.

Biological Activity

3,4-Dibromo-2-fluorobenzotrifluoride (DBFBT) is an organohalogen compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, significant research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DBFBT has the molecular formula C7H2Br2F3, featuring a benzene ring with bromine and fluorine substituents. The presence of these halogens significantly influences its electrophilic properties, allowing it to engage in various biochemical interactions.

The biological activity of DBFBT primarily arises from its ability to act as an electrophile. This characteristic enables it to participate in nucleophilic substitution reactions with biological molecules, including proteins and nucleic acids. Key mechanisms include:

- Electrophilic Interaction : DBFBT interacts with nucleophiles in biological systems.

- Nucleophilic Substitution : It can replace halogen atoms with various nucleophiles, impacting protein function and gene expression.

- Enzyme Modulation : Modifications to specific amino acid residues in enzymes or receptors can alter their activities, leading to various biological outcomes.

Summary of Biological Activities

The following table summarizes the key biological activities associated with DBFBT:

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of specific kinases | |

| Interaction with DNA | Forms adducts with DNA, potentially leading to mutagenesis | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of DBFBT on various cancer cell lines. The results indicated that DBFBT induced apoptosis at concentrations as low as 0.6 nM when combined with other compounds. The mechanism involved the activation of caspase pathways leading to programmed cell death. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research has shown that DBFBT can inhibit specific kinases involved in cancer progression. In vitro tests demonstrated significant inhibitory effects against several kinases, indicating its potential utility in therapeutic strategies targeting cancer metabolism.

Applications in Medicinal Chemistry

DBFBT is being explored for its potential applications in drug discovery and development. Its unique reactivity profile makes it a promising candidate for the design of novel therapeutic agents:

- Drug Development : Investigated for anti-inflammatory and anticancer properties.

- Chemical Biology : Utilized in studies to understand molecular mechanisms and pathways.

Q & A

Q. Example Table: Structural Parameters from SC-XRD

| Bond Type | Observed Length (Å) | Expected Range (Å) |

|---|---|---|

| C–Br (3,4-positions) | 1.91 | 1.88–1.94 |

| C–F (2-position) | 1.35 | 1.32–1.38 |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹⁹F NMR : Identify fluorine environments (δ ≈ -60 to -80 ppm for CF₃ groups).

- ¹H NMR : Aromatic protons show splitting patterns dependent on adjacent substituents (e.g., doublet of doublets for H-5 and H-6).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁺) and isotopic patterns (Br²⁷/⁸¹, F¹⁹).

- IR Spectroscopy : Detect C–F stretches (1100–1250 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .

Validation Tip: Cross-reference with NIST Chemistry WebBook for benchmark spectral data .

Advanced: How to address conflicting reaction yields when using different brominating agents?

Answer:

Contradictions often arise from solvent polarity, Lewis acid activity, or steric hindrance. For example:

- Br₂/FeBr₃ : Higher yields in non-polar solvents (e.g., CCl₄) but may lead to polybromination.

- NBS : Selective monobromination in DMF but slower kinetics.

Methodological Resolution:

Perform kinetic studies under varied conditions (temperature, solvent).

Use quenching experiments to isolate intermediates.

Compare with Kanto Reagents’ brominated analogs (e.g., 1-Bromo-3,4-difluorobenzene ) to optimize stoichiometry.

Basic: What safety protocols are critical for handling 3,4-Dibromo-2-fluorobenzotrifluoride?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the electron-withdrawing effect of fluorine influence regioselectivity in further functionalization?

Answer:

The fluorine atom at the 2-position deactivates the ring, directing electrophilic substitution to meta/para positions relative to the CF₃ group. For Suzuki couplings, the bromine atoms at 3,4-positions act as leaving groups, with Pd-catalyzed cross-coupling favoring para- over meta-substitution due to reduced steric hindrance. Computational studies (e.g., Fukui indices) predict reactivity hotspots, aligning with experimental outcomes from aryl boronic acid reactions (e.g., 4-Bromo-2,5-difluorophenylboronic acid ) .

Basic: How to purify 3,4-Dibromo-2-fluorobenzotrifluoride effectively?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 0°C to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with hexane/EtOAc (9:1) gradient.

- Validation : Check purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (SNAr)?

Answer:

SNAr at bromine sites is influenced by:

- Leaving Group Ability : Br⁻ is a better leaving group than F⁻, favoring substitution at Br positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Catalysis : CuI or Pd⁰ enhances reactivity in Ullmann or Buchwald-Hartwig couplings.

Case Study : Reaction with morpholine in DMF at 80°C yields 3,4-dimorpholino derivatives, while competing hydrolysis is mitigated by anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.